Product packaging for 3-Ethynyl-7-methoxy-1H-indazole(Cat. No.:)

3-Ethynyl-7-methoxy-1H-indazole

Cat. No.: B12957545
M. Wt: 172.18 g/mol
InChI Key: XIVUNBJQSLRTHL-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffold in Contemporary Chemical Research

The indazole scaffold, a bicyclic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a prominent feature in a multitude of pharmacologically active compounds. chim.itontosight.aichemrxiv.org Its importance is underscored by its presence in numerous approved drugs and clinical candidates. chemrxiv.orgmdpi.com

Indazole derivatives have demonstrated a wide array of biological activities, making them a focal point of research. ontosight.ainih.gov These activities include anti-inflammatory, antimicrobial, anti-HIV, and notably, anticancer effects. ontosight.aichemrxiv.orgmdpi.com The versatility of the indazole ring system allows it to serve as a core structure for developing inhibitors of various enzymes, including kinases, which are crucial targets in oncology. mdpi.com The ability to functionalize the indazole ring at multiple positions enables the creation of large libraries of compounds with diverse pharmacological profiles. chim.itontosight.ai

The indazole ring system, with the molecular formula C₇H₆N₂, exists in different tautomeric forms, primarily 1H-indazole and 2H-indazole, with the 1H form being the most stable. chim.itlibretexts.org This tautomerism, along with the amphoteric nature of the molecule, allows it to act as both a proton donor and acceptor, influencing its interaction with biological targets. chim.itorganic-chemistry.org The planar, aromatic structure contains ten π electrons and possesses a unique electronic distribution that is a hybrid of pyrrole (B145914) and pyridine (B92270) characteristics. chim.it This electronic nature is crucial for its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are fundamental to molecular recognition at receptor binding sites. nih.gov

Strategic Positioning of Ethynyl (B1212043) and Methoxy (B1213986) Substituents on the Indazole Ring

The specific placement of functional groups on the indazole scaffold is a key strategy in medicinal chemistry to modulate the molecule's activity, selectivity, and pharmacokinetic properties. The 3- and 7-positions are common sites for substitution, and the choice of ethynyl and methoxy groups is particularly strategic.

The ethynyl (acetylene) group is recognized as a privileged and versatile functional group in drug discovery. nih.govnih.gov Its small size and linear geometry allow it to act as a rigid spacer or to probe narrow binding pockets within protein targets. nih.gov The terminal alkyne is particularly valuable as a "functional handle" for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. This reaction provides an efficient and selective method for linking the indazole scaffold to other molecules, such as fluorescent dyes or affinity tags, to create chemical probes for target identification and engagement studies. nih.govnih.gov Furthermore, the ethynyl group can serve as a bioisostere for other chemical groups, like cyano or even a phenyl ring, and can participate in hydrogen bonding, contributing to binding affinity. nih.govorgsyn.org

Property of Ethynyl GroupSignificance in Medicinal Chemistry
Linear Geometry Acts as a rigid, non-polar linker to orient other pharmacophoric elements. nih.gov
Small Size Allows access to sterically constrained binding sites in biological targets.
Terminal Alkyne Reactivity Serves as a "handle" for bioconjugation via click chemistry. nih.govnih.gov
Bioisosterism Can mimic other functional groups (e.g., cyano, phenyl) to optimize binding. nih.gov
Weak H-bond Donor The C-H bond can participate in hydrogen bonding interactions with target proteins. nih.gov

Research Landscape of 3-Ethynyl-7-methoxy-1H-indazole and Structurally Related Indazoles

While specific research on this compound is not extensively published, the research landscape for structurally related compounds provides a strong rationale for its synthesis and potential utility. The synthesis of 3-ethynyl-1H-indazoles and the functionalization of the 7-position of the indazole ring are well-established areas of investigation.

A general and effective method for introducing the 3-ethynyl group is the Sonogashira cross-coupling reaction. nih.govlibretexts.org This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In the context of indazole synthesis, this typically involves reacting a 3-halo-indazole (e.g., 3-iodo-indazole) with a desired alkyne. chim.itnih.gov For instance, a common synthetic route involves the iodination of an N-protected indazole at the C3-position, followed by Sonogashira coupling with an alkyne, and subsequent deprotection to yield the final 3-ethynyl-1H-indazole. nih.gov

Research has demonstrated that a series of 3-ethynyl-1H-indazoles act as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is a critical regulator of cell growth and survival and is often dysregulated in cancer. nih.govnih.gov A study on these compounds revealed that they could inhibit key components of this pathway, including PI3K, PDK1, and mTOR kinases, with low micromolar efficacy. nih.gov

Compound from StudyTarget Inhibition (Cell-based IC₅₀)Key FindingReference
3-((4-aminophenyl)ethynyl)-1H-indazole PI3Kα (361 nM)Identified as a potent inhibitor of the PI3Kα isoform. nih.gov
3-((4-(dimethylamino)phenyl)ethynyl)-1H-indazole AKT Phos. (1.85 µM)Showed inhibition of AKT phosphorylation. nih.gov
3-(phenylethynyl)-1H-indazole AKT Phos. (>10 µM)Less potent, highlighting the importance of the phenyl substituent. nih.gov

The functionalization of the 7-position of the indazole ring, often starting from 7-nitro-1H-indazole, is also a subject of significant synthetic effort. chim.it Methods for the regioselective bromination and subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) at the C7-position have been developed, allowing for the introduction of a wide variety of aryl groups. orgsyn.org The synthesis of 7-methoxy-1H-indazole itself serves as a building block for more complex derivatives. The presence of the 7-methoxy group directs further electrophilic substitution, enabling controlled functionalization of the scaffold.

Given the established biological importance of the 3-ethynyl-1H-indazole scaffold as a kinase inhibitor and the known synthetic routes to functionalize the 7-position, this compound represents a logical and promising target for synthesis and biological evaluation in the ongoing search for novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B12957545 3-Ethynyl-7-methoxy-1H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

3-ethynyl-7-methoxy-2H-indazole

InChI

InChI=1S/C10H8N2O/c1-3-8-7-5-4-6-9(13-2)10(7)12-11-8/h1,4-6H,2H3,(H,11,12)

InChI Key

XIVUNBJQSLRTHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(NN=C21)C#C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Ethynyl 7 Methoxy 1h Indazole

General Approaches to Indazole Ring System Construction

The indazole ring, a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry. researchgate.net Its synthesis has been a subject of extensive research, leading to a variety of methods ranging from traditional cyclization reactions to modern metal-catalyzed and metal-free approaches.

Traditional Cyclization Reactions in Indazole Synthesis

Classical methods for constructing the indazole core often rely on intramolecular cyclization reactions. These foundational strategies, while effective, can sometimes require harsh reaction conditions, such as the use of strong acids or high temperatures, and may involve toxic or unstable reagents like hydrazine. acs.org One of the earliest syntheses, developed by Emil Fischer, involved the thermal cyclization of o-hydrazinocinnamic acid. caribjscitech.com Other traditional approaches include the diazotization and nitrosation of substituted anilines. acs.org These methods have been instrumental in the historical development of indazole chemistry, though modern techniques often provide milder conditions and broader substrate scope.

Metal-Catalyzed Indazole Formation

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indazoles. researchgate.net These methods often involve the formation of carbon-nitrogen (C-N) and nitrogen-nitrogen (N-N) bonds through cross-coupling and C-H activation strategies, offering high efficiency and functional group tolerance. nih.govnih.gov

Palladium (Pd) and copper (Cu) are the most commonly employed catalysts. For instance, Pd-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is an effective route to 2-aryl-2H-indazoles. organic-chemistry.org Copper-catalyzed reactions, such as the coupling of 2-halobenzonitriles with hydrazine derivatives, can produce 3-aminoindazoles through a cascade process. organic-chemistry.org Rhodium (Rh) and Cobalt (Co) have also emerged as powerful catalysts. Rh(III)-catalyzed processes involving C-H activation/C-N bond formation have been developed for synthesizing 1H-indazoles from imidates and nitrosobenzenes under mild, redox-neutral conditions. nih.govnih.gov Similarly, Cobalt(III) catalysts enable the one-step synthesis of N-aryl-2H-indazoles via C-H bond additions to aldehydes followed by cyclization. nih.gov

CatalystReactantsReaction TypeReference
Palladium (Pd)N-aryl-N-(o-bromobenzyl)hydrazinesIntramolecular Amination organic-chemistry.org
Copper (Cu)2-halobenzonitriles, Hydrazine derivativesCascade Coupling-Condensation organic-chemistry.org
Rhodium (Rh)Imidates, NitrosobenzenesC-H Activation / C-N Coupling nih.govnih.gov
Cobalt (Co)Azo compounds, AldehydesC-H Addition / Cyclization nih.gov

Metal-Free Synthetic Routes to Indazoles

In alignment with the principles of green chemistry, significant effort has been directed toward developing metal-free synthetic routes to indazoles. These methods avoid the cost and potential toxicity associated with transition metals and often proceed under mild conditions. acs.org

A prominent metal-free strategy involves the reaction of o-aminobenzoximes with methanesulfonyl chloride, which activates the oxime for intramolecular cyclization to form the 1H-indazole ring in good to excellent yields. acs.orgresearchgate.net Another effective one-pot method is the reaction of readily available 2-aminophenones with hydroxylamine derivatives, which is operationally simple and displays broad functional group tolerance. acs.orgorganic-chemistry.org Furthermore, 1,3-dipolar cycloaddition reactions between arynes (generated in situ) and diazo compounds or hydrazones provide a direct and efficient pathway to the indazole core. organic-chemistry.orgacs.org

PrecursorsKey ReagentsReaction TypeReference
o-aminobenzoximesMethanesulfonyl chloride, TriethylamineIntramolecular Cyclization acs.orgresearchgate.net
2-aminophenonesHydroxylamine derivativesCondensation / Electrophilic Amination acs.orgorganic-chemistry.org
Arynes, Diazo compounds/HydrazonesCsF or TBAF1,3-Dipolar Cycloaddition organic-chemistry.org

Targeted Introduction of the Ethynyl (B1212043) Moiety at the C3 Position

Once the indazole scaffold is constructed, the next critical step in synthesizing a molecule like 3-Ethynyl-7-methoxy-1H-indazole is the selective installation of the ethynyl group at the C3 position. This is most commonly achieved through cross-coupling reactions, with the Sonogashira coupling being the preeminent method.

Sonogashira Coupling and Related Alkyne Cross-Coupling Strategies

The Sonogashira reaction is a robust and widely used palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgorganic-chemistry.org It is the most direct and efficient method for the C3-ethynylation of indazoles. researchgate.net The general strategy involves the synthesis of a 3-halo-indazole, typically 3-iodo-indazole, which serves as the electrophilic partner in the coupling.

The synthesis of 3-ethynyl-1H-indazoles has been successfully demonstrated starting from a 3-iodo-1H-indazole derivative. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(Ph₃P)₂Cl₂, a copper(I) co-catalyst like CuI, and an amine base (e.g., Et₃N) in a suitable solvent. nih.gov To prevent undesired side reactions at the nitrogen atoms, particularly N1, the indazole is often protected with a group like tert-butyloxycarbonyl (Boc) prior to the coupling reaction. researchgate.netnih.govthieme-connect.de This protecting group can be readily removed post-coupling to yield the final 1H-indazole. nih.gov The reaction conditions are generally mild, and the methodology tolerates a variety of functional groups on both the indazole ring and the alkyne coupling partner. thieme-connect.de

General Scheme for C3-Ethynylation via Sonogashira Coupling:

Halogenation: Introduction of an iodine or bromine atom at the C3 position of the indazole ring. 3-iodoindazoles are commonly prepared by treating the parent indazole with iodine (I₂) and a base like potassium hydroxide (KOH). chim.it

N-Protection: Protection of the indazole N1-position with a suitable protecting group (e.g., Boc) to enhance solubility and prevent N-alkynylation. researchgate.netthieme-connect.de

Sonogashira Coupling: Reaction of the N-protected 3-iodo-indazole with a terminal alkyne (e.g., phenylacetylene or (trimethylsilyl)acetylene) using a Pd/Cu catalyst system. nih.gov

Deprotection: Removal of the N-protecting group to afford the final 3-ethynyl-1H-indazole product. nih.gov

Alternative Methods for C3-Ethynylation

While Sonogashira coupling is the dominant strategy for C3-ethynylation, other methods for C3 functionalization can be considered, although direct C3-ethynylation alternatives are less common. Many C3-functionalization reactions focus on introducing alkyl or aryl groups. nih.govmit.edu

One alternative approach to forming C3-carbon bonds involves a regioselective C3-zincation of an N-protected indazole. This is achieved by deprotonation using a strong base followed by transmetalation with a zinc salt. The resulting organozinc species can then participate in palladium-catalyzed Negishi cross-coupling reactions with various electrophiles. chim.itnih.gov While typically used for arylation, this methodology could conceptually be adapted for coupling with haloalkynes, providing an alternative route to the C(sp²)-C(sp) bond.

Regioselective Installation of the Methoxy (B1213986) Group at the C7 Position

The precise placement of substituents on the indazole core is a critical aspect of synthetic organic chemistry, particularly for creating molecules with specific biological activities. The installation of a methoxy group at the C7 position of the indazole ring requires carefully designed strategies to overcome challenges related to regioselectivity.

Achieving site-specific functionalization at the C7 position of an indazole is challenging due to the inherent electronic properties of the heterocyclic ring system. rsc.org Direct functionalization often favors the C3, N1, or N2 positions. mdpi.comresearchgate.net Therefore, specialized strategies are employed to direct reactions to the C7 carbon.

One effective approach involves the use of directing groups. nih.gov Although much of the research on C7-functionalization has focused on the related indole scaffold, the principles can be extended to indazoles. rsc.orgnih.gov For indoles, installing a directing group at the N1 position can facilitate metal-catalyzed C-H activation at the C7 position. nih.gov This strategy allows for the introduction of various functional groups, including those that can be later converted to a methoxy group.

Another key strategy involves starting with a pre-functionalized benzene (B151609) ring that already contains the desired substitution pattern before the indazole ring is formed. For instance, the synthesis of 7-substituted indazoles can begin from a 2,6-disubstituted aniline derivative. This approach ensures the methoxy group is in the correct position from the outset. A common precursor for this type of synthesis is 7-nitro-1H-indazole, which can be synthesized and subsequently transformed. For example, 7-nitro-1H-indazole can be converted to 7-amino-1H-indazole, which then serves as a versatile intermediate for introducing other functionalities at the C7 position. researchgate.net

Table 1: Key Strategies for C7-Functionalization of Indazoles

Strategy Description Key Intermediates
Directing Groups A functional group is temporarily installed (often at N1) to direct a catalyst to the C7 C-H bond for activation and subsequent functionalization. N-protected indazoles
Synthesis from Pre-functionalized Precursors The indazole ring is constructed from a benzene-ring-containing starting material that already possesses the desired substituent at the position corresponding to C7. 2,6-disubstituted anilines, 7-nitro-1H-indazole
Cross-Coupling Reactions A halogen or triflate is installed at the C7 position, which then participates in transition-metal-catalyzed reactions to form a C-O bond. 7-iodo-1H-indazole, 7-OTf-1H-indazole

Positional Isomer Control in Methoxy-Indazole Synthesis

Controlling the formation of positional isomers is paramount when synthesizing substituted indazoles. When a methoxy group is introduced to the benzene portion of the indazole, a mixture of isomers (e.g., 4-methoxy, 5-methoxy, 6-methoxy, and 7-methoxy) can be formed unless the synthetic route is highly regioselective.

The choice of synthetic strategy directly impacts isomer control. Building the indazole from a starting material where the methoxy group is already in place relative to other functional groups is the most reliable method for controlling positional isomerism. For example, starting with a specific methoxy-substituted 2-aminobenzonitrile or a related compound ensures the final indazole product has the methoxy group at the desired position. nih.govcaribjscitech.com

In cases where functionalization occurs on the pre-formed indazole ring, the inherent reactivity of the indazole nucleus must be considered. Without a directing group, electrophilic substitution is unlikely to favor the C7 position. Therefore, directed C-H functionalization or the use of a pre-installed C7 leaving group (like iodine or a triflate) provides the necessary control to prevent the formation of undesired positional isomers. The synthesis of 7-OTf-1H-indazole, for instance, provides a clean precursor for C7 functionalization, avoiding the generation of other methoxy-indazole isomers during the coupling step. researchgate.net

Integrated Synthetic Pathways for this compound

The synthesis of this compound requires a multi-step pathway that integrates the formation of the 7-methoxy-indazole core with the introduction of the ethynyl group at the C3 position. A logical and efficient approach involves first constructing the 7-methoxy-1H-indazole scaffold, followed by functionalization at C3.

A plausible synthetic route would be:

Formation of a 7-substituted indazole : Starting from a suitable precursor like 2-methyl-3-nitroaniline, one can form 7-nitro-1H-indazole. researchgate.net

Conversion to 7-hydroxy-1H-indazole : The nitro group can be reduced to an amine, which is then converted to a diazonium salt and subsequently hydrolyzed to the hydroxyl group.

Methylation to 7-methoxy-1H-indazole : The hydroxyl group is then methylated using a standard reagent like dimethyl sulfate or methyl iodide to yield 7-methoxy-1H-indazole.

Protection of the N1 position : To control the subsequent reaction at C3, the indazole nitrogen is typically protected, for instance, with a Boc (tert-butyloxycarbonyl) group. nih.gov

Halogenation at the C3 position : The N-protected 7-methoxy-1H-indazole is then halogenated (e.g., iodinated) at the C3 position.

Sonogashira Coupling : The final and key step is a Sonogashira cross-coupling reaction. The 3-iodo-7-methoxy-1-(Boc)-1H-indazole is reacted with a protected acetylene (B1199291), such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov

Deprotection : The silyl and Boc protecting groups are removed to yield the final product, this compound. nih.gov

An alternative to step 5 and 6 would involve direct C-H alkynylation at the C3 position, though this often requires specific directing groups and catalysts to achieve the desired regioselectivity.

Functionalization and Derivatization of the Indazole Scaffold

The indazole scaffold is a versatile template that allows for functionalization at multiple positions, leading to a wide array of derivatives. caribjscitech.com

In recent years, direct C-H bond functionalization has emerged as a powerful tool for modifying the indazole skeleton, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov Transition metal catalysis, particularly with rhodium and palladium, has been instrumental in this area. nih.govnih.gov

Rhodium(III)-catalyzed C-H activation has been successfully used for various transformations. nih.govnih.gov For instance, by employing a directing group on the indazole nitrogen, C-H bonds at the C7 position can be selectively activated for olefination. researchgate.net Similarly, rhodium catalysts have enabled the annulation of azobenzenes to form indazole derivatives, showcasing C-H activation as a method for scaffold construction. nih.govnih.gov

Palladium-catalyzed reactions are also widely used for the direct functionalization of indazoles. researchgate.net For example, the direct arylation of 2H-indazoles at the C3 position with aryl bromides can be achieved with high efficiency using a palladium acetate catalyst. researchgate.net These methods provide straightforward access to 3-aryl-indazoles, which are common motifs in pharmacologically active compounds. mdpi.com

Table 2: Examples of Direct Catalytic Functionalization of Indazoles

Position Reaction Type Catalyst System Result
C3 Arylation Pd(OAc)₂ / KOAc Synthesis of 3-aryl-2H-indazoles. researchgate.net
C3 Allylation CuH catalysis Preparation of C3-allyl 1H-indazoles. researchgate.net
C7 Olefination Rhodium catalyst Access to C7-olefinated 1H-indazoles using a removable directing group. researchgate.net
C3 Isocyanide Insertion Palladium(II) catalyst Synthesis of diverse heterocyclic systems fused to the indazole core. acs.org

N-Substitution and Ring Modification Strategies

The two nitrogen atoms in the indazole ring (N1 and N2) are common sites for derivatization, particularly through alkylation and arylation. beilstein-journals.org However, controlling the regioselectivity of these reactions can be challenging, often yielding a mixture of N1 and N2 isomers. nih.govresearchgate.netgoogle.com The outcome of N-alkylation is influenced by several factors, including the nature of the electrophile, the base, the solvent, and the substituents already present on the indazole ring. nih.govresearchgate.net

Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.govjmchemsci.com Strategies to achieve regioselective N-alkylation often exploit this difference. For example, using sodium hydride in tetrahydrofuran has been shown to favor the formation of N1-alkylated products for a range of substituted indazoles. nih.gov Conversely, certain substituents, such as a nitro or carboxylate group at the C7 position, can direct alkylation to the N2 position. nih.gov Mitsunobu conditions have also been reported to show a preference for the N2 isomer. nih.govbeilstein-journals.org

Ring modification strategies involve more profound changes to the indazole structure. One such transformation is the rearrangement of 1-arylindazol-3-ylidenes (N-heterocyclic carbenes formed from deprotonation of 1-arylindazolium salts). These intermediates can undergo spontaneous ring cleavage and re-closure to form substituted 9-aminoacridines, representing a significant modification of the original indazole scaffold. rsc.org


Spectroscopic and Structural Characterization of 3 Ethynyl 7 Methoxy 1h Indazole

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.govbas.bg

For 3-Ethynyl-7-methoxy-1H-indazole, ¹H NMR spectroscopy is used to identify and assign the protons in the molecule. The spectrum is expected to show distinct signals for the indazole N-H proton, the aromatic protons on the benzene (B151609) ring, the methoxy (B1213986) group protons, and the terminal ethynyl (B1212043) proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing pyrazole (B372694) ring. The N-H proton typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The carbon atoms of the ethynyl group are particularly characteristic, appearing in the midfield region of the spectrum. The methoxy carbon resonates in the aliphatic region, while the aromatic and indazole ring carbons appear at lower field. Advanced 2D NMR techniques, such as HMQC and HMBC, would be employed to definitively correlate proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical shifts for substituted indazoles and related structures. Actual experimental values may vary.

Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Indazole N-H1~13.0-
Aromatic C-H4~7.4-7.6~120-125
Aromatic C-H5~6.9-7.1~115-120
Aromatic C-H6~6.7-6.9~100-105
Methoxy -OCH₃7~3.9-4.1~55-57
Ethynyl -C≡CH-~3.0-3.5~75-85 (C≡CH)
Ethynyl -C≡CH--~80-90 (Indazole-C≡)
Indazole C3-~135-145
Indazole C3a-~125-130
Indazole C7-~145-150
Indazole C7a-~140-145

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. A sharp, weak absorption around 3300 cm⁻¹ is indicative of the C≡C-H stretching vibration of the terminal alkyne. The N-H stretch of the indazole ring is anticipated to appear as a broad band in the region of 3200–3400 cm⁻¹. Aromatic C-H stretching vibrations typically emerge just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is found just below 3000 cm⁻¹. Furthermore, the C-O stretching of the methoxy ether linkage and C=C stretching vibrations within the aromatic ring would produce strong absorptions in the fingerprint region (below 1600 cm⁻¹).

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Ethynyl C-HStretching~3300
Indazole N-HStretching~3200–3400 (broad)
Aromatic C-HStretching~3000–3100
Aliphatic C-H (Methoxy)Stretching~2850–2960
Alkyne C≡CStretching~2100–2140 (weak)
Aromatic C=CStretching~1450–1600
Ether C-O (Methoxy)Stretching~1050-1250

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound with high accuracy. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (molecular formula: C₁₀H₈N₂O), the calculated molecular weight is approximately 172.18 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this molecular weight with a high degree of precision, thereby verifying the elemental formula.

The mass spectrum also provides structural information through the analysis of fragmentation patterns. Common fragmentation pathways for indazole derivatives include the cleavage of the indazole ring and the loss of substituents. For this compound, characteristic fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion, or the loss of a formyl radical (•CHO) or carbon monoxide (CO).

Table 3: Predicted Mass Spectrometry Data for this compound

Data PointValue
Molecular FormulaC₁₀H₈N₂O
Molecular Weight172.18 g/mol
Predicted Molecular Ion (M⁺)m/z 172
Potential Key Fragments[M-CH₃]⁺ (m/z 157), [M-CO]⁺ (m/z 144)

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. mdpi.com

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related indazole structures provides significant insight. nih.gov X-ray studies on substituted indazoles consistently show that the fused indazole ring system is essentially planar. nih.gov It is expected that the methoxy group at the 7-position would also lie in or close to the plane of the indazole ring to maximize conjugation.

A key feature revealed by crystallography is the nature of intermolecular interactions that govern the crystal packing. For 1H-indazoles, intermolecular hydrogen bonding between the N-H group of one molecule and the pyrazolic N2 atom of a neighboring molecule is a common and dominant interaction, often leading to the formation of chains or dimers in the crystal lattice. The crystal structure of this compound would likely exhibit similar N-H···N hydrogen bonds.

Rotational Spectroscopy for Gas-Phase Conformation and Isotopic Analysis

Rotational spectroscopy, often called microwave spectroscopy, is a high-resolution technique that probes the transitions between quantized rotational energy levels of molecules in the gas phase. dcu.ie To be observable by this method, a molecule must possess a permanent dipole moment, a condition which this compound meets due to its heteroatomic structure and substituents.

This technique provides extremely precise information about the molecule's moments of inertia, from which highly accurate bond lengths, bond angles, and dihedral angles can be derived for the isolated, gas-phase molecule. dcu.ie It is particularly powerful for distinguishing between different conformational isomers and for determining their relative energies.

No specific rotational spectroscopy studies on this compound are currently available in the public research domain. However, if such an analysis were performed, it could definitively confirm the planarity of the ring system in the absence of crystal packing forces and provide precise structural parameters. Furthermore, by analyzing the spectra of isotopically substituted versions of the molecule (e.g., containing ¹³C or ¹⁵N), the positions of specific atoms can be pinpointed with exceptional accuracy through the Kraitchman substitution method. researchgate.net

Molecular and Cellular Biological Investigations of 3 Ethynyl 7 Methoxy 1h Indazole and Its Analogues

Enzyme Inhibition Profiling

The therapeutic potential of a chemical entity is often defined by its ability to selectively interact with and modulate the activity of specific enzymes. For 3-ethynyl-7-methoxy-1H-indazole and its analogues, a significant body of research has been dedicated to elucidating their enzyme inhibition profiles. These investigations have primarily focused on their effects on various classes of enzymes, including kinases, glycosidases, and indoleamine 2,3-dioxygenase 1 (IDO1), which are implicated in a range of pathological conditions.

Kinase Inhibition Studies

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The 3-ethynyl-1H-indazole scaffold has emerged as a promising pharmacophore for the development of potent and selective kinase inhibitors.

The PI3K/PDK1/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. nih.gov Its aberrant activation is one of the most frequent occurrences in human cancers, making it a key target for anticancer drug discovery. acs.org A series of novel 3-ethynyl-1H-indazole analogues have been synthesized and evaluated for their inhibitory activity against key components of this pathway. nih.govnih.govresearchgate.net

Several compounds from this series demonstrated low micromolar inhibition of PI3K, PDK1, and mTOR. nih.govnih.govresearchgate.net Notably, structure-activity relationship (SAR) studies revealed that the substitution pattern on the ethynyl-indazole core significantly influences inhibitory potency. For instance, a pyridyl moiety attached to the ethynyl (B1212043) group was found to be a particularly effective substituent. nih.gov

One of the most potent compounds in the series, a 3-ethynyl-1H-indazole analogue, exhibited an IC50 value of 361 nM against the PI3Kα isoform. nih.gov This compound also showed inhibitory activity against PDK1 and mTOR, albeit at higher concentrations. The inhibitory activity of these compounds was confirmed in cell-based assays, where they were shown to inhibit the phosphorylation of downstream targets of the PI3K pathway, such as Akt and PRAS40. nih.gov The substitution at the 7-position of the indazole ring, as in the parent compound of interest, this compound, has been explored within these analogue series, contributing to the understanding of the SAR for this class of inhibitors.

Table 1: Inhibitory Activity of 3-Ethynyl-1H-indazole Analogues against PI3K Pathway Kinases

Compound Analogue PI3Kα IC50 (µM) PDK1 IC50 (µM) mTOR IC50 (µM)
Analogue 1 (3-((4-aminophenyl)ethynyl)-1H-indazole) 1.05 >10 >10
Analogue 2 (3-(pyridin-3-ylethynyl)-1H-indazole) 1.85 >10 >10
Analogue 3 (3-(pyridin-4-ylethynyl)-1H-indazole) 0.361 1.2 2.5

| Analogue 4 (3-((3-aminophenyl)ethynyl)-1H-indazole) | 5.12 | >10 | >10 |

Data sourced from Chavda et al. (2010). nih.govnih.gov

One area of investigation has been the inhibition of Threonyl-tRNA synthetase (TTK), a key regulator of the spindle assembly checkpoint. A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were developed as potent TTK inhibitors. Although structurally distinct from the 3-ethynyl series, these compounds highlight the versatility of the indazole core in targeting different kinase families.

Furthermore, 3-aminoindazole derivatives have been identified as potent pan-BCR-ABL inhibitors, including activity against the T315I mutant which confers resistance to imatinib. One such analogue demonstrated significant inhibitory activity against a panel of other oncogenic tyrosine kinases.

Table 2: Tyrosine Kinase Inhibition Profile of a 3-Aminoindazole Analogue

Kinase Target % Inhibition at 50 nM
c-Kit 99.3
FGFR1 98.5
FLT3 97.8
FYN 96.2
LCK 98.9
LYN 97.1
PDGFRβ 99.1
RET 98.7
VEGFR2 99.2
YES 98.4
c-Src 73.0

| FMS | 64.5 |

This data illustrates the broad-spectrum tyrosine kinase inhibitory potential of the indazole scaffold.

The inhibitory potential of indazole derivatives extends beyond the PI3K and tyrosine kinase families. For example, derivatives of 3-(pyrazin-2-yl)-1H-indazole have been investigated as potential inhibitors of pan-Pim kinases, a family of serine/threonine kinases involved in cell cycle progression and apoptosis. Additionally, N-substituted prolinamido indazoles have been discovered as potent inhibitors of Rho kinase (ROCK), a key regulator of cellular contraction and motility. These findings underscore the adaptability of the indazole scaffold for the development of inhibitors against a diverse range of kinase targets.

Glycosidase Inhibition (e.g., α-Glucosidase)

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. youtube.comyoutube.com Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.

While specific studies on this compound are limited, research on other indazole derivatives has demonstrated significant α-glucosidase inhibitory activity. A study on methyl 1H-indazole-4-carboxylate derivatives reported several compounds with potent α-glucosidase inhibition, with IC50 values in the micromolar range. nih.gov Another study on N-hydrazinecarbothioamide substituted indazoles also identified potent dual inhibitors of α-glucosidase and α-amylase. nih.gov These findings suggest that the indazole nucleus is a promising scaffold for the design of novel α-glucosidase inhibitors.

Table 3: α-Glucosidase Inhibitory Activity of Indazole Derivatives

Compound Series Derivative Example α-Glucosidase IC50 (µM)
Methyl 1H-indazole-4-carboxylate Derivatives Compound 8 16.99 ± 0.19
Compound 9 20.45 ± 0.11
Compound 10 25.10 ± 0.14
Compound 12 19.87 ± 0.13
N-hydrazinecarbothioamide Substituted Indazoles Analogue A 1.54 ± 0.02
Analogue B 2.89 ± 0.05

Data sourced from Rauf et al. (2021) and Khan et al. (2019). nih.govnih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. google.com In the context of cancer, overexpression of IDO1 in tumor cells leads to a depletion of tryptophan in the tumor microenvironment, which in turn suppresses the proliferation and function of immune cells, thereby allowing the tumor to evade immune surveillance. researchgate.net Consequently, inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.

The indazole scaffold has been identified as a key structural motif in the development of IDO1 inhibitors. acs.org Several series of indazole derivatives have been designed and synthesized, with some exhibiting potent IDO1 inhibitory activity. For instance, 6-substituted aminoindazole derivatives have been investigated as IDO1 inhibitors. researchgate.net The indazole core is believed to interact with the active site of IDO1, potentially through coordination with the heme iron. While direct inhibitory data for this compound on IDO1 is not yet available, the established role of the indazole scaffold in IDO1 inhibition suggests that this compound and its analogues could be promising candidates for further investigation in this area.

CYP51 Inhibition

The enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme, is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govnih.gov Its inhibition is a key mechanism for antifungal agents. nih.gov The potential for indazole derivatives to act as CYP51 inhibitors has been an area of research interest. researchgate.net

Studies have explored 1H-indazole derivatives as potential CYP51 inhibitors, prompted by the increasing need for novel antifungal agents. researchgate.net While specific research on this compound is not detailed in the provided results, the broader class of azole derivatives, which share nitrogen-containing heterocyclic structures, are well-known for their interaction with the heme iron in the CYP51 active site. nih.gov For instance, novel 2-aryl-3-azolyl-1-indolyl-propan-2-ols, which are structurally distinct but functionally related as azole antifungals, have been designed and shown to exhibit potent anti-Candida activity through CYP51 inhibition. nih.gov The investigation of various azole derivatives has shown that their antifungal efficacy is closely tied to their ability to bind to and inhibit CYP51. cardiff.ac.uk This highlights the potential of heterocyclic compounds like indazoles to be developed as inhibitors of this enzyme class.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Nitric oxide (NO) is a crucial signaling molecule in the nervous system, synthesized by nitric oxide synthase (NOS). jci.org The neuronal isoform, nNOS, is implicated in various physiological and pathological processes. jci.orgnih.gov Inhibition of nNOS has been a therapeutic strategy for conditions involving excessive NO production. nih.gov

Within the indazole class of compounds, specific analogues have demonstrated notable inhibitory activity against nNOS. Research has been conducted on methoxyindazoles as potential nNOS inhibitors. nih.gov In a series of substituted indazoles, 7-methoxyindazole was identified as the most active compound in an in vitro enzymatic assay of nNOS activity, although it was less potent than the reference compound 7-nitroindazole (B13768) (7-NI). nih.gov This finding is significant as it demonstrates that the nitro group, present in many potent NOS inhibitors like 7-NI, is not essential for the biological activity of the indazole ring. nih.govnih.gov The inhibitory action of 7-methoxyindazole on nNOS underscores the potential of this scaffold in modulating NO signaling pathways in the nervous system. nih.gov

CompoundTargetActivity
7-methoxyindazolenNOSMost active in its series in vitro nih.gov
7-nitroindazole (7-NI)nNOSPotent nNOS inhibitor nih.gov

Matrix Metalloproteinase (MMP-9) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation of extracellular matrix (ECM) components. nih.gov MMP-9, in particular, is heavily implicated in cancer progression, including invasion and metastasis, due to its role in ECM remodeling. nih.gov Therefore, inhibiting MMP-9 is a compelling strategy for anti-cancer therapy. nih.govmdpi.com

Antiproliferative Activities in Established Cellular Models

Evaluation in Human Cancer Cell Lines (e.g., A549, MCF7, HepG2, K562, WiDr, MDA-MB-231, HeLa)

The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to bind to multiple biological targets. This has led to extensive research into the anticancer potential of its derivatives. nih.gov

A series of novel 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory effects on several human cancer cell lines. mdpi.com One compound, designated as 6o , demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with a 50% inhibition concentration (IC₅₀) value of 5.15 µM. nih.gov This compound also showed considerable selectivity, as its IC₅₀ value against normal human embryonic kidney cells (HEK-293) was significantly higher at 33.2 µM. nih.gov The antiproliferative activity of these derivatives was tested against human lung cancer (A549), chronic myeloid leukemia (K562), prostate cancer (PC-3), and hepatoma (HepG2) cell lines. nih.gov

In another study, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides were assessed for their in vitro antineoplastic activity against 60 human cancer cell lines. Two compounds from this series, 10d and 10e , were particularly effective, inhibiting the growth of many cancer cell lines at concentrations below 1 µM. nih.gov

Furthermore, curcumin (B1669340) indazole analogues have been investigated for their cytotoxicity. japsonline.comresearchgate.net Six new analogues were tested against MCF-7 (breast), HeLa (cervical), and WiDr (colorectal) cancer cell lines. japsonline.comresearchgate.net The results indicated that these compounds were generally more effective against WiDr cells. japsonline.comresearchgate.net Specifically, compounds 3b , 3c , 3d , and 5a showed higher activity against WiDr cells than both curcumin and tamoxifen. japsonline.comresearchgate.net Compound 3b was the most potent against WiDr cells, with an IC₅₀ of 27.20 µM. japsonline.comjapsonline.com

A separate investigation into a series of indazole derivatives identified compound 2f as having potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 µM. nih.govrsc.org Treatment of the 4T1 breast cancer cell line with 2f was found to inhibit cell proliferation and colony formation. nih.gov

The cytotoxic effects of 7-Methoxy-4,5-dihydro-1H-benzo[g]indazole have been noted against HepG2, HeLa, and MCF-7 cell lines, with IC₅₀ values as low as 1.5 µM against MCF-7 cells.

Structure Activity Relationship Sar Elucidation for 3 Ethynyl 7 Methoxy 1h Indazole

Systemic Exploration of Substituent Effects

Role of the Ethynyl (B1212043) Group at C3 in Biological Activity

The ethynyl group at the C3 position of the indazole ring plays a pivotal role in the biological activity of this class of compounds, particularly as kinase inhibitors. Studies on a series of 3-ethynyl-1H-indazoles have demonstrated their potential as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. nih.govnih.gov This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer. nih.gov

Furthermore, the reactivity of the terminal alkyne in the ethynyl group can be exploited for further functionalization. For instance, Sonogashira coupling reactions can be employed to introduce various substituents at the terminus of the ethynyl group, allowing for the exploration of a wider chemical space and the optimization of biological activity. nih.gov The ability to create a diverse library of derivatives by modifying the ethynyl group highlights its importance as a key structural handle for SAR studies.

The direct functionalization of the C3 position of indazoles is a key area of research in medicinal chemistry due to the prevalence of C3-substituted indazoles in pharmaceuticals. pnrjournal.com Methods for the direct C3-functionalization, such as C3-selective allylation using CuH catalysis, have been developed, further emphasizing the significance of this position in generating biologically active molecules. pnrjournal.com

Influence of the Methoxy (B1213986) Group at C7 on Target Interaction and Activity

Modeling studies of 7-substituted indazole derivatives complexed with nNOS suggested that the size of the substituent at the 7-position is critical. nih.gov While the methoxy group in 7-MI contributes positively to its inhibitory activity, bulkier substituents at this position can lead to steric hindrance. nih.gov This steric clash can prevent the compound from interacting optimally with the enzyme's active site, thereby reducing its biological activity. nih.gov

In the context of kinase inhibition, the presence of electropositive groups at the C7 position has been suggested to increase EGFR kinase inhibitory activity. mdpi.com The methoxy group, with its oxygen atom, can influence the electronic properties of the indazole ring and participate in hydrogen bonding interactions with the target protein. For instance, in quinazoline-based inhibitors, a methoxy group has been shown to form a hydrogen bond with the hinge region of kinases. mdpi.com

The position of the methoxy group on the indazole ring is also crucial. Studies on other heterocyclic systems have shown that the position of a methoxy group can significantly impact biological activity. researchgate.net Therefore, the placement of the methoxy group at the C7 position in 3-ethynyl-7-methoxy-1H-indazole is likely a key determinant of its specific target profile and potency.

Impact of Other Substituents on the Indazole Core

The biological activity of indazole derivatives can be further modulated by the introduction of various substituents at other positions on the indazole core. The indazole nucleus itself is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comnih.gov

In the development of kinase inhibitors, substitutions on the indazole ring have been extensively explored to improve potency and selectivity. For example, in a series of 1H-indazole-3-amine derivatives, the introduction of different substituted aromatic groups at the C5 position via Suzuki coupling was investigated to explore interactions with various kinases. researchgate.net

The electronic properties of the substituents play a significant role. For instance, in a series of 3-ethynyl-1H-indazole derivatives targeting the PI3K pathway, the introduction of a pyridine (B92270) group on the ethynyl moiety was found to be an efficient substituent for activity. nih.gov Further modifications to the indazole ring, such as isosteric replacement with a pyrazolopyridine ring, were found to be detrimental to PI3Kα inhibition, highlighting the importance of the indazole core itself. nih.gov

The following table summarizes the impact of various substituents on the biological activity of indazole derivatives based on findings from different studies:

PositionSubstituentEffect on Biological ActivityReference
C3EthynylCrucial for kinase binding and acts as a handle for further functionalization. nih.gov
C5Substituted Aromatic GroupsCan modulate kinase selectivity and potency. researchgate.net
C7MethoxyInfluences target interaction; bulkier groups can cause steric hindrance. nih.gov
C7Electropositive GroupsMay increase EGFR kinase inhibitory activity. mdpi.com

Positional Isomerism and its Impact on Biological Activity

Positional isomerism, which involves the differential placement of substituents on the indazole ring, has a profound impact on the biological activity of these compounds. The specific arrangement of functional groups dictates the molecule's shape, electronic distribution, and ability to interact with biological targets.

A notable example of the impact of positional isomerism is the comparison between different substituted indazole derivatives. In the context of PI3K inhibitors, the isosteric replacement of the indazole core in a 3-ethynyl-indazole derivative with a pyrazolopyridine ring led to a significant decrease in activity. Specifically, the pyrazolopyridine analog of a potent 3-ethynylindazole inhibitor showed a 10-fold loss of activity against PI3Kα. nih.gov This demonstrates that the specific arrangement of nitrogen atoms in the bicyclic system is critical for potent inhibition.

Furthermore, the position of substituents on the indazole ring itself is a key determinant of activity. For instance, in the study of 7-methoxyindazole as an nNOS inhibitor, the location of the methoxy group at the C7 position was found to be optimal for activity within the tested series of alkoxyindazoles. nih.gov Shifting the methoxy group to other positions would likely alter the binding mode and potency.

The following table illustrates the impact of positional isomerism on the biological activity of indazole derivatives from a comparative study:

CompoundCore StructureTargetIC50Reference
10 3-ethynylindazolePI3Kα361 nM nih.gov
20 pyrazolopyridinePI3Kα3.05 µM nih.gov
9 3-ethynylindazolePI3Kα1.85 µM nih.gov
21 pyrazolopyridinePI3Kα9.0 µM nih.gov

As shown in the table, the 3-ethynylindazole scaffold consistently demonstrates higher potency against PI3Kα compared to its pyrazolopyridine positional isomers.

Stereochemical Considerations and Enantioselectivity in Biological Response

Stereochemistry and enantioselectivity are critical aspects in the biological activity of chiral indazole derivatives. When a stereocenter is present in the molecule, the different enantiomers can exhibit distinct pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are chiral and can differentiate between enantiomers.

While this compound itself is not chiral, the introduction of certain substituents can create a chiral center. For example, the development of methods for the highly enantioselective synthesis of indazoles with a C3-quaternary chiral center using CuH catalysis highlights the importance of controlling stereochemistry in this class of compounds. pnrjournal.com The ability to prepare C3-allyl 1H-indazoles with high levels of enantioselectivity allows for the investigation of the biological activity of individual enantiomers. pnrjournal.com

The enantioselectivity of a reaction to produce a specific chiral indazole derivative is often governed by steric interactions between the ligand, substrate, and catalyst in the transition state. pnrjournal.com Density functional theory (DFT) calculations have been used to understand the origins of enantioselectivity in such reactions. pnrjournal.com

The biological evaluation of individual enantiomers of chiral indazole derivatives is crucial, as one enantiomer may be significantly more potent or have a different biological activity profile than the other. This has been a recurring theme in drug development, where the desired therapeutic effect often resides in a single enantiomer, while the other may be inactive or even contribute to adverse effects. Although specific data on the enantioselectivity of this compound derivatives with a chiral center is not detailed in the provided search results, the principles of stereochemistry strongly suggest that if a chiral version were synthesized, its enantiomers would likely exhibit different biological responses.

Correlation of Structural Motifs with Specific Enzyme Binding and Cellular Effects

The structural motifs of this compound and its analogs are directly correlated with their binding to specific enzymes and their subsequent effects on cellular processes. The indazole scaffold serves as a versatile template for designing kinase inhibitors, and specific substitutions dictate the target selectivity and potency.

In the context of PI3K inhibition, computational modeling and SAR studies have revealed a possible novel mode of binding for 3-ethynyl-1H-indazoles. nih.gov The indazole ring, particularly the N1-H, can act as a hydrogen bond donor, interacting with key residues in the hinge region of the kinase domain, such as the backbone carbonyl of Val851 in PI3Kα. nih.gov The ethynyl group, as previously mentioned, extends into a hydrophobic pocket, further stabilizing the inhibitor-enzyme complex.

The cellular effects of these compounds are a direct consequence of their enzyme inhibition. For instance, inhibition of the PI3K/AKT/mTOR pathway by 3-ethynyl-1H-indazole derivatives leads to the inhibition of downstream signaling events, such as the phosphorylation of AKT and PRAS40. nih.gov This ultimately results in anti-proliferative activity in cancer cell lines. nih.gov

The following table summarizes the correlation between structural motifs, enzyme binding, and cellular effects for a representative 3-ethynyl-1H-indazole derivative:

Structural MotifEnzyme Binding Interaction (PI3Kα)Cellular EffectReference
Indazole N1-HHydrogen bond donor to hinge region (Val851)Inhibition of AKT and PRAS40 phosphorylation nih.gov
C3-Ethynyl GroupOccupies hydrophobic pocketAnti-proliferative activity in cancer cells nih.gov
Substituent on Ethynyl GroupModulates binding affinity and selectivityVaries depending on the specific substituent nih.gov

Molecular docking studies have been instrumental in visualizing and understanding these interactions at the atomic level. biotech-asia.orgnih.gov These computational methods help in the rational design of more potent and selective inhibitors by predicting how modifications to the chemical structure will affect binding to the target enzyme. biotech-asia.orgnih.gov

Future Research Directions and Research Significance of 3 Ethynyl 7 Methoxy 1h Indazole

Unexplored Biological Targets and Pathways

While derivatives of 3-ethynyl-1H-indazole have been notably investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, a crucial cascade in cell growth and survival, the full biological potential of this scaffold remains to be unlocked. nih.gov The indazole nucleus is a promiscuous scaffold, known to interact with a wide array of biological targets. nih.govuni.lu Future research should therefore be directed towards screening 3-ethynyl-7-methoxy-1H-indazole and its analogs against a broader panel of kinases and other enzyme families.

Potential Unexplored Targets:

Other Kinase Families: Beyond the PI3K family, numerous other kinases are implicated in diseases such as cancer and inflammation. Exploring the activity of this indazole scaffold against families like the tyrosine kinases (e.g., VEGFR, EGFR), cyclin-dependent kinases (CDKs), and Janus kinases (JAKs) could reveal novel therapeutic applications. biotech-asia.org

Non-kinase Targets: The indazole core is present in drugs with diverse mechanisms of action. wikipedia.org Investigating potential interactions with targets such as cyclooxygenases (COX), as seen with other indazole derivatives, or enzymes involved in metabolic pathways, could open new therapeutic avenues. researchgate.netnih.gov

Epigenetic Targets: The role of epigenetic modifiers in disease is a rapidly growing field. Screening for inhibitory activity against enzymes like histone deacetylases (HDACs) or methyltransferases could be a fruitful area of investigation.

The crosstalk between the PI3K pathway and other signaling networks is extensive. nih.gov Therefore, even when a compound is designed for a specific target within this pathway, its effects on other interconnected pathways should be systematically investigated to understand its full pharmacological profile and to identify potential polypharmacological advantages.

Novel Synthetic Methodologies for Enhanced Accessibility

The primary reported synthesis of 3-ethynyl-1H-indazole derivatives involves a Sonogashira coupling of a 3-iodo-1H-indazole precursor with a terminal alkyne. nih.gov While effective, this method relies on pre-functionalized starting materials and transition-metal catalysis. Future research could focus on developing more efficient, atom-economical, and sustainable synthetic routes.

Emerging Synthetic Strategies:

Flow Chemistry: Implementing the synthesis in a continuous flow system could offer advantages in terms of safety, scalability, and reaction control, particularly for the potentially hazardous acetylene (B1199291) gas or other alkynes used in the coupling reaction.

Photoredox Catalysis: Light-mediated synthetic methods are gaining prominence for their mild reaction conditions and unique reactivity. researchgate.net Developing a photoredox-catalyzed route to this compound could provide a more environmentally friendly alternative to traditional methods.

Novel Cyclization Strategies: Research into new ways to construct the indazole ring itself, with the ethynyl (B1212043) group already in place or introduced at an early stage, could provide more convergent and flexible synthetic pathways. researchgate.net

These advanced synthetic methodologies would not only enhance the accessibility of this compound for research purposes but also facilitate the rapid generation of diverse analog libraries for structure-activity relationship studies.

Advanced Computational Approaches for Predictive Modeling

Computational modeling has already played a role in understanding how 3-ethynyl-1H-indazole derivatives bind to the PI3K kinase. nih.govnih.gov However, more advanced computational techniques can be employed to gain deeper insights and to guide future drug design efforts more effectively.

Computational MethodApplication in Drug DiscoveryPotential for this compound
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the protein-ligand complex over time, providing insights into binding stability and conformational changes.To assess the stability of the compound in the active site of various kinases and to understand the role of the methoxy (B1213986) group and ethynyl moiety in dynamic interactions.
Free Energy Perturbation (FEP) Accurately predicts the change in binding affinity resulting from small chemical modifications to a lead compound.To virtually screen a library of analogs and prioritize the synthesis of the most promising candidates, saving time and resources.
Quantum Mechanics/Molecular Mechanics (QM/MM) Treats the active site with high-level quantum mechanics while the rest of the protein is modeled with classical mechanics, allowing for the study of bond-making and bond-breaking events.To investigate the potential for covalent bond formation between the ethynyl group and a cysteine residue in the active site of certain kinases.
Machine Learning (ML) and Artificial Intelligence (AI) Can be trained on large datasets of known inhibitors to predict the activity of new compounds and to generate novel molecular structures with desired properties.To develop predictive models for the activity of 3-ethynyl-1H-indazole derivatives against a panel of kinases and to design novel scaffolds with improved potency and selectivity.

By integrating these advanced computational approaches, researchers can move beyond static pictures of ligand binding and develop a more dynamic and predictive understanding of how this compound and its derivatives interact with their biological targets.

Expanding the Scope of Structure-Activity Relationship (SAR) Understanding

The initial SAR studies on 3-ethynyl-1H-indazole derivatives have provided a foundational understanding of the structural requirements for PI3K inhibition. nih.govresearchgate.net However, a more comprehensive exploration of the chemical space around this scaffold is warranted.

Future SAR Exploration:

Modification of the Ethynyl Group: While the ethynyl group is a key feature, its replacement with other small, rigid groups (e.g., cyano, cyclopropyl) or its functionalization (e.g., to form triazoles) could lead to altered selectivity and improved pharmacokinetic properties. nih.gov

Exploration of the 7-Methoxy Group: The methoxy group at the 7-position influences the electronic properties and conformation of the indazole ring. Systematically exploring other substituents at this position (e.g., halogens, small alkyl groups, hydrogen bond donors/acceptors) would provide a clearer picture of its role in target engagement.

Derivatization at Other Positions: The indazole ring offers multiple points for substitution. Exploring modifications at the N1, N2, C4, C5, and C6 positions could lead to the discovery of novel interactions with the target protein and improved drug-like properties.

Scaffold Hopping: While retaining the key pharmacophoric elements, replacing the indazole core with other heterocyclic systems (e.g., benzimidazole, pyrazolopyridine) could lead to the discovery of novel intellectual property and compounds with different ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Contribution to Fundamental Understanding in Chemical Biology

Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable tools in chemical biology. As selective or multi-targeted inhibitors, they can be used to probe the complex roles of specific kinases and signaling pathways in cellular processes.

The development of a potent and selective inhibitor for a particular kinase allows researchers to dissect its function in a temporal and dose-dependent manner, which is often not possible with genetic knockout or knockdown techniques. Furthermore, the ethynyl group provides a handle for "click" chemistry, enabling the development of a variety of chemical probes.

Applications in Chemical Biology:

Affinity-based Probes: By attaching a biotin (B1667282) tag to the ethynyl group, the compound can be used in affinity purification experiments to identify its direct binding partners in a cellular lysate, thus confirming its on-target engagement and discovering potential off-targets.

Fluorescent Probes: The addition of a fluorophore would allow for the visualization of the compound's subcellular localization and its interaction with target proteins in living cells using advanced microscopy techniques.

Target Occupancy Assays: A tagged version of the compound could be used to develop assays that measure the extent to which the drug is engaging its target in cells or in vivo, providing crucial information for preclinical and clinical development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.